REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]([CH2:8][CH2:9][NH:10]C(=O)C)[C:4]([CH3:7])=[CH:5][CH:6]=1.[OH-].[K+].O>C(O)C>[NH2:10][CH2:9][CH2:8][N:3]1[C:4]([CH3:7])=[CH:5][CH:6]=[C:2]1[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
251.1 g
|
Type
|
reactant
|
Smiles
|
CC=1N(C(=CC1)C)CCNC(C)=O
|
Name
|
|
Quantity
|
390.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.8 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
are heated
|
Type
|
CONCENTRATION
|
Details
|
After the mixture has been concentrated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with methylene chloride
|
Type
|
DISTILLATION
|
Details
|
the extract is fractionally distilled
|
Name
|
|
Type
|
|
Smiles
|
NCCN1C(=CC=C1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |